![molecular formula C22H18ClFN2O4 B2499848 (5-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 831243-55-1](/img/structure/B2499848.png)
(5-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
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Description
(5-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C22H18ClFN2O4 and its molecular weight is 428.84. The purity is usually 95%.
BenchChem offers high-quality (5-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Novel pyrazoline derivatives have been synthesized using microwave-assisted methods, demonstrating significant anti-inflammatory and antibacterial activities. These compounds, characterized by spectroscopic methods, have shown promising in vivo anti-inflammatory effects and potent in vitro antibacterial properties. Molecular docking studies suggest their potential as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).
Structural Studies and Dimerization
Research on 3,5-diaryl-1H-pyrazoles has revealed interesting structural insights, including the formation of molecular dimers through hydrogen bonding. These dimers exhibit specific topological motifs, contributing to the understanding of the structural dynamics and potential reactivity of such compounds (Zheng et al., 2010).
Isomorphous Studies
Investigations into isomorphous methyl- and chloro-substituted heterocyclic analogs have provided insights into the chlorine-methyl exchange rule, highlighting the complexities of molecular structure and disorder in these compounds (Swamy et al., 2013).
CNS Depressant Activity
A series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones has been synthesized and evaluated for their potential central nervous system depressant activity. These compounds have demonstrated significant pharmacological effects, including anticonvulsant properties and potential antipsychotic effects, pointing towards their utility in treating neurological conditions (Butler et al., 1984).
Antimicrobial and Anticancer Agents
Pyrazole derivatives with novel moieties have been synthesized and characterized, showing high antimicrobial and anticancer activities. These studies emphasize the potential of such compounds in developing new therapeutic agents against various microbial infections and cancer types (Hafez et al., 2016).
Molecular Docking and Antioxidant Activities
Research on pyrazole derivatives has also explored their antioxidant activities through molecular docking analyses. Such studies provide a foundation for understanding the molecular interactions that underpin the antioxidant properties of these compounds, offering insights into their potential health benefits (Lynda, 2021).
properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O4/c1-28-18-9-8-13(11-20(18)29-2)16-12-17(21-14(23)5-3-6-15(21)24)26(25-16)22(27)19-7-4-10-30-19/h3-11,17H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYHKFAWONMHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone |
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